REACTION_CXSMILES
|
NC1C(=O)NC=C(C)C=1SC1C=C(C)C=C(C)C=1.[CH2:19]([C:21]1[C:22]([S:31][C:32]2[CH:37]=[C:36]([CH3:38])[CH:35]=[C:34]([CH3:39])[CH:33]=2)=[C:23]([N+:28]([O-])=O)[C:24](=[O:27])[NH:25][CH:26]=1)[CH3:20].C(=O)([O-])[O-].[Na+].[Na+]>C(OCC)(=O)C>[NH2:28][C:23]1[C:24](=[O:27])[NH:25][CH:26]=[C:21]([CH2:19][CH3:20])[C:22]=1[S:31][C:32]1[CH:37]=[C:36]([CH3:38])[CH:35]=[C:34]([CH3:39])[CH:33]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(NC=C(C1SC1=CC(=CC(=C1)C)C)C)=O
|
Name
|
stannous chloride dihydrate
|
Quantity
|
6.67 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C(=C(C(NC1)=O)[N+](=O)[O-])SC1=CC(=CC(=C1)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 0° C.
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtered phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The collected organic phases were washed with a saturated aqueous sodium chloride solution (3×120 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography with a mixture of dichloromethane and ethanol (9:1) as eluant
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(NC=C(C1SC1=CC(=CC(=C1)C)C)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |